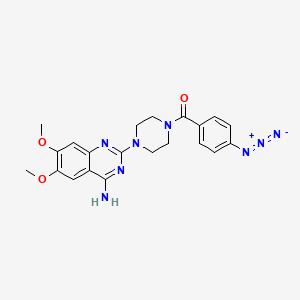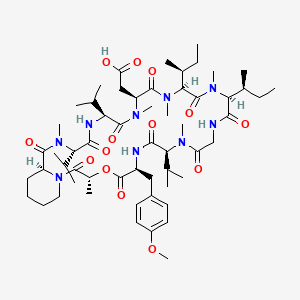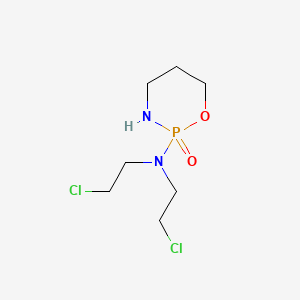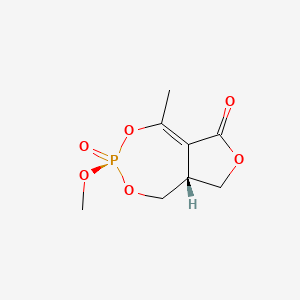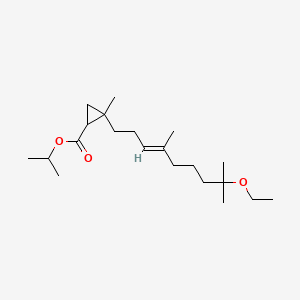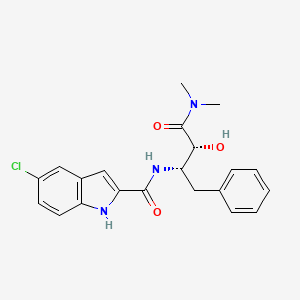
CP-91149
Descripción general
Descripción
CP-91149 es un inhibidor selectivo de la fosforilasa de glucógeno, una enzima que desempeña un papel crucial en la glucogenólisis, el proceso de descomposición del glucógeno en glucosa-1-fosfato . Este compuesto ha mostrado un potencial significativo en el tratamiento de la diabetes tipo 2 al inhibir la fosforilasa de glucógeno y, por lo tanto, reducir los niveles de glucosa en sangre .
Aplicaciones Científicas De Investigación
CP-91149 tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Mecanismo De Acción
CP-91149 ejerce sus efectos inhibiendo selectivamente la fosforilasa de glucógeno, una enzima responsable de la descomposición del glucógeno en glucosa-1-fosfato . La inhibición de la fosforilasa de glucógeno conduce a una disminución de la glucogenólisis y una reducción posterior de los niveles de glucosa en sangre . El compuesto se une al sitio activo de la enzima, evitando su actividad catalítica y promoviendo la resíntesis de glucógeno .
Análisis Bioquímico
Biochemical Properties
CP-91149 interacts with the enzyme glycogen phosphorylase, inhibiting its activity . In vitro studies have shown that this compound treatment decreases muscle GP activity by converting the phosphorylated AMP-independent α form into the dephosphorylated AMP-dependent b form and inhibiting GP α activity and AMP-mediated GP b activation . This interaction with the enzyme results in the promotion of glycogen resynthesis, but not its overaccumulation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in primary human hepatocytes and isolated rat hepatocytes, this compound treatment inhibits glucagon-stimulated glycogenolysis . In A549 cells, this compound inhibits brain GP and causes glycogen accumulation . It also promotes the conversion of GP a into GP b, according to the α model proposed in hepatocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme glycogen phosphorylase, leading to the inhibition of the enzyme’s activity . This inhibition results in the promotion of glycogen resynthesis and the prevention of its overaccumulation . The effect of this compound on the IC50 value was also investigated, which decreased when the concentration of glucose increased .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, a significant increase in glycogen accumulation was detected at 10 μM of this compound as compared with untreated cells with a maximal glycogen accumulation at 30 μM . Intracellular glycogen content decreased at 50 μM this compound, perhaps explained by additional pharmacological effects of the drug .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in diabetic ob/ob mice, treatment with 25-50 mg/kg this compound rapidly lowers blood glucose, but does not change blood glucose levels in non-diabetic mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycogenolysis, where it inhibits the enzyme glycogen phosphorylase, thereby controlling the rate-limiting step in this pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CP-91149 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:
Formación del Núcleo Indol: El núcleo indol se sintetiza mediante una reacción de síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona o aldehído en condiciones ácidas.
Introducción del Grupo Carboxamida: El grupo carboxamida se introduce mediante una reacción de acoplamiento de amida, típicamente utilizando reactivos como N,N'-diciclohexilcarbodiimida (DCC) y 1-hidroxi-benzotriazol (HOBt).
Cloración: La cloración del anillo indol se logra utilizando reactivos como cloruro de tionilo o oxicloruro de fósforo.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas como la química de flujo continuo y la síntesis automatizada se emplean a menudo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
CP-91149 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Sustitución: Las reacciones de sustitución, particularmente la sustitución nucleófila, pueden ocurrir en el grupo cloro en el anillo indol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio en metanol.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que se pueden utilizar aún más en diferentes estudios químicos y biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad
This compound destaca por su alta selectividad y potencia como inhibidor de la fosforilasa de glucógeno. Su capacidad para disminuir significativamente los niveles de glucosa en sangre sin causar hipoglucemia en sujetos no diabéticos lo convierte en un candidato prometedor para el tratamiento de la diabetes tipo 2 .
Propiedades
IUPAC Name |
5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINJNZFCMLSBCI-PKOBYXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171897 | |
| Record name | CP-91149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-40-5 | |
| Record name | CP-91149 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-91149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186392-40-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-91149 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


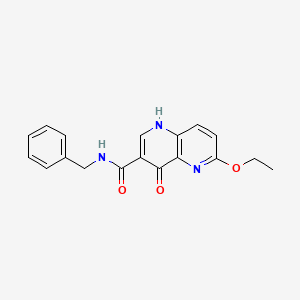
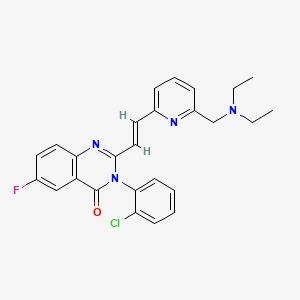
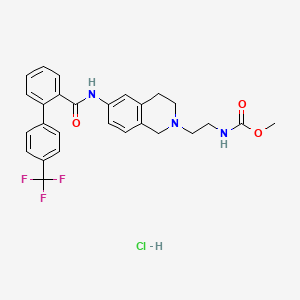
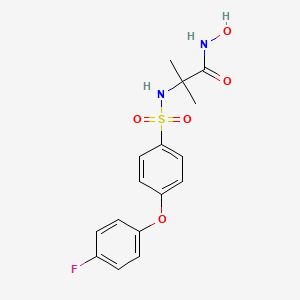
![Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1669502.png)
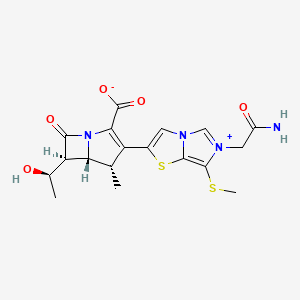
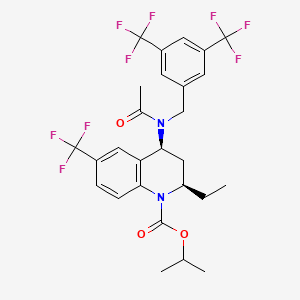
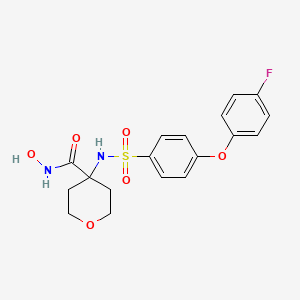
![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)
